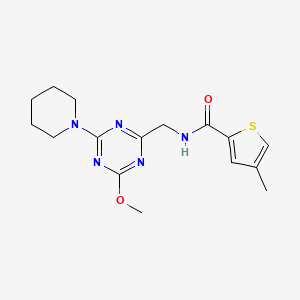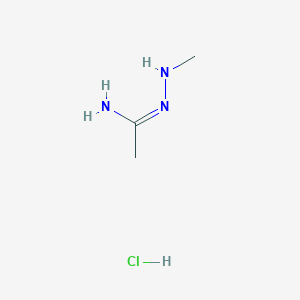
N'-(methylamino)ethanimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(Methylamino)ethanimidamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(methylamino)ethanimidamide hydrochloride typically involves the reaction of methylamine with ethanimidamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Reactants: Methylamine and ethanimidamide.
Conditions: The reaction is conducted in an aqueous solution with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N’-(methylamino)ethanimidamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to mix methylamine and ethanimidamide.
Purification: The product is purified through crystallization or other separation techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反应分析
Types of Reactions
N’-(methylamino)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to simpler amine compounds.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of N’-(methylamino)ethanimidamide oxide.
Reduction: Formation of simpler amine compounds.
Substitution: Formation of substituted ethanimidamide derivatives.
科学研究应用
N’-(methylamino)ethanimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of N’-(methylamino)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Protein Interaction: It can interact with proteins, affecting their structure and function.
相似化合物的比较
N’-(methylamino)ethanimidamide hydrochloride can be compared with other similar compounds, such as:
N’-(ethylamino)ethanimidamide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
N’-(propylamino)ethanimidamide hydrochloride: Contains a propyl group instead of a methyl group.
N’-(butylamino)ethanimidamide hydrochloride: Contains a butyl group instead of a methyl group.
Uniqueness
The uniqueness of N’-(methylamino)ethanimidamide hydrochloride lies in its specific reactivity and stability, which makes it a valuable compound for various applications. Its methyl group provides distinct chemical properties compared to its analogs .
属性
IUPAC Name |
N'-(methylamino)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-3(4)6-5-2;/h5H,1-2H3,(H2,4,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMBMWMXIULOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC)/N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2762586.png)
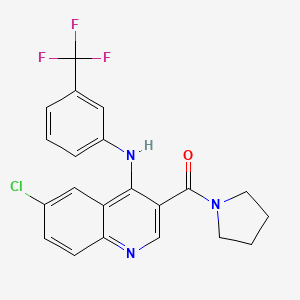
![METHYL 2-[N-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE](/img/structure/B2762588.png)
![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)
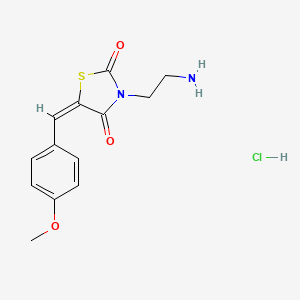

![5-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2762593.png)
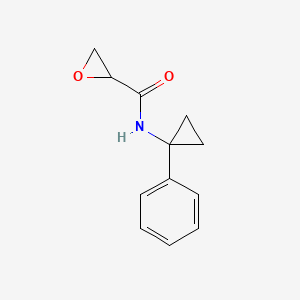


![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)

